N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-[1,1'-biphenyl]-4-carboxamide
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Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.16641387 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
Based on the structure of the compound and the information available, it can be inferred that the compound might interact with its targets through electrophilic aromatic substitution . This is a common reaction involving aromatic rings, where an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome would likely affect the inflammatory response and the secretion of proinflammatory cytokines . This could have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
For instance, the sulfonyl group in similar compounds has been found to undergo 1,3- and 1,5-sulfonyl migrations . These migrations could potentially affect the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
Given its potential role as an inhibitor of the nlrp3 inflammasome , it could potentially reduce inflammation and mitigate the effects of neurodegenerative diseases.
Properties
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-17-31(29,30)27-16-6-9-22-18-23(14-15-24(22)27)26-25(28)21-12-10-20(11-13-21)19-7-4-3-5-8-19/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGJSUCVMCQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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